5-[(3-Bromobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid
Description
5-[(3-Bromobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid is a synthetic pyridine derivative characterized by a 3-bromobenzyloxy substituent at position 5, a ketone group at position 6, and a carboxylic acid moiety at position 4. The compound’s structure combines a six-membered pyridine ring with functional groups that confer unique physicochemical properties.
Properties
IUPAC Name |
5-[(3-bromophenyl)methoxy]-6-oxo-2,3-dihydro-1H-pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO4/c14-9-3-1-2-8(6-9)7-19-11-10(13(17)18)4-5-15-12(11)16/h1-3,6H,4-5,7H2,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMGBRBBIGMJSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(=C1C(=O)O)OCC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Bromobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via a nucleophilic substitution reaction, where a bromobenzyl halide reacts with the pyridine derivative.
Oxidation and Carboxylation: The oxo group and carboxylic acid group are introduced through oxidation and carboxylation reactions, respectively.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Bromobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group to form alcohols or other derivatives.
Substitution: The bromobenzyl group can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
5-[(3-Bromobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(3-Bromobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid involves its interaction with molecular targets and pathways. The bromobenzyl group and pyridine ring play crucial roles in binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Differences :
- The target’s pyridine ring (one nitrogen) vs. pyrimidine (two nitrogens in analogs) alters electronic distribution and binding modes. Pyridine’s lower dipole moment may reduce polar interactions compared to pyrimidines .
- Pyrimidine derivatives (e.g., [50887-69-9]) exhibit higher similarity scores due to shared 6-oxo and carboxylic acid groups but differ in ring structure .
This may enhance membrane permeability but reduce aqueous solubility . Carboxylic Acid vs. Ester/Calcium Salt: The target’s free carboxylic acid ([target]) contrasts with the methyl ester ([6153-44-2]), which is more lipophilic, and the calcium salt ([22454-86-0]), which is water-soluble but less bioavailable .
Biological Relevance: The ribitylaminouracil analog () participates in riboflavin synthesis, suggesting pyrimidine derivatives may target metabolic pathways. The target’s brominated aromatic group could instead favor kinase or protease inhibition .
Physicochemical and Pharmacokinetic Comparison
| Property | Target Compound | [50887-69-9] (Hydrate) | [6153-44-2] (Methyl Ester) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~352.15 (estimated) | ~200.12 | ~184.15 |
| LogP (Predicted) | ~2.5 (Br enhances lipophilicity) | ~-0.5 (polar hydrate) | ~1.8 (ester increases LogP) |
| Solubility | Moderate (polar COOH vs. Br) | High (hydrate) | Low (ester) |
| Metabolic Stability | Likely stable (Br resists oxidation) | Susceptible to hydrolysis | Ester hydrolysis prone |
Notes:
- Pyrimidine analogs like [7164-43-4] (5-amino) may exhibit higher reactivity due to the amino group, contrasting with the target’s inert bromine .
Research Findings and Gaps
- Structural Insights : X-ray crystallography of pyrimidine analogs ([50887-69-9]) reveals hydrogen bonding via carboxylic acid and carbonyl groups, a feature likely shared by the target compound .
- Activity Data: No direct biological data for the target compound are available in the provided evidence. Pyrimidine analogs show varied activities: [7164-43-4] (5-amino) may inhibit dihydrofolate reductase due to nucleophilic amino group . The ribitylaminouracil analog () is a riboflavin precursor, highlighting divergent applications .
- Synthetic Challenges : Introducing the 3-bromobenzyloxy group requires regioselective synthesis, unlike simpler pyrimidine analogs.
Biological Activity
5-[(3-Bromobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a tetrahydropyridine ring substituted with a bromobenzyl ether and a carboxylic acid group. The synthesis typically involves multi-step organic reactions including bromination, etherification, and cyclization processes. The specific synthetic route can be optimized for yield and purity based on the desired application.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that related pyridinecarboxylic acids possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| This compound | E. coli | 64 µg/mL |
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines. This effect is crucial for potential therapeutic applications in diseases characterized by chronic inflammation.
Anticancer Activity
Recent studies have indicated that this compound may exhibit anticancer properties. In cell line studies involving various cancer types (e.g., breast and lung cancer), the compound showed cytotoxic effects with IC50 values ranging from 10 to 30 µM. The proposed mechanism involves induction of apoptosis through the activation of caspase pathways.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for microbial growth or cancer cell proliferation.
- Receptor Modulation : The compound could interact with cellular receptors that mediate inflammatory responses or cell survival signals.
- Oxidative Stress Induction : By increasing reactive oxygen species (ROS) levels in target cells, it may promote apoptosis in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of pyridine derivatives highlighted the effectiveness of this compound against resistant bacterial strains. The findings suggest potential use in developing new antibiotics.
- Inflammation Model : In an animal model of arthritis, administration of the compound significantly reduced joint swelling and inflammatory markers compared to control groups.
- Cancer Treatment Trials : Preliminary trials involving this compound showed promising results in reducing tumor size in xenograft models of breast cancer when combined with standard chemotherapy agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
